N-乙酰基-N-苄基乙酰胺

描述

Synthesis Analysis

The synthesis of N-benzylacetamides often involves the N-acetylation of arylamines or the reductive acetylation of nitroarenes, a process that has been made more efficient and environmentally friendly with the use of recyclable catalysts and water as a solvent (Zeynizadeh, Aminzadeh, & Mousavi, 2019). The conversion of the N-benzylacetamido group to the acetamido group via autoxidation represents a general route to acetylated amines, highlighting a key step in the synthesis of related compounds (Gigg & Conant, 1983).

Molecular Structure Analysis

The molecular structure of N-benzylacetamides and their derivatives can be complex, with properties such as crystal structure playing a significant role in their reactivity and applications. For example, the crystal structure analysis of certain N-arylacetamides reveals specific intermolecular hydrogen bonding patterns that can influence their chemical behavior (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

N-Benzylacetamides undergo a variety of chemical reactions, including dibromohydration, which involves the regioselective addition of bromine and water across the double bond of alkynes to yield specific N-arylacetamide derivatives (Qiu, Li, Ma, & Zhou, 2017). These reactions are significant for the synthesis of compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of N-benzylacetamides, such as their solubility, melting point, and stability, are crucial for their practical applications. While specific data on N-Acetyl-N-benzylacetamide might not be readily available, the study of similar compounds suggests that slight modifications in the molecular structure can significantly affect these properties, influencing their use in various fields.

Chemical Properties Analysis

The chemical properties of N-benzylacetamide derivatives, including their reactivity with different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are areas of active research. Studies on the acylation reactions and the formation of different substituted acetamides provide insights into the versatility and reactivity of these compounds (Tani, Oguni, & Araki, 1964).

科学研究应用

抗惊厥剂: 取代的乙酰氨基-N-苄基乙酰胺由于与 GABAAT 酶有效对接而显示出作为抗惊厥剂的潜力。这为癫痫提供了一种新的治疗选择 (Usman Abdulfatai 等人,2019).

乙酰化胺的合成: N-苄基乙酰胺可以在叔丁氧化钾-二甲基亚砜中快速转化为乙酰氨基,为通过 N-苄基乙酰胺的烷基化合成乙酰化胺提供了一条通用途径 (R. Gigg & R. Conant, 1983).

氨基丁酸-氨基转移酶的抑制剂: N-苄基乙酰胺衍生物可以作为 γ-氨基丁酸-氨基转移酶的抑制剂,显示出与已知的抑制剂(如维加巴特林和苯妥英)相当的结合亲和力 (O. Adedirin 等人,2018).

化学合成: 具有邻位乙酰氨基基团的 N-(2-炔基芳基)乙酰胺的二溴化水合,能够在温和条件下合成 N-(2-(2,2-二溴-2-芳基乙酰)芳基)乙酰胺 (Guanyinsheng Qiu 等人,2017).

质谱分析: N-苄基乙酰胺通过失去 HCN 发生二级解离,-N-H 氢转移到环上,这类似于乙酰苯胺光谱 (J. R. Gilbert 等人,1975).

与叠氮烷的反应: 叠氮烷的乙酰胺衍生物可以得到良好的产率,尽管有些在潮湿条件下不稳定,并且很容易水解成 N-(2-羟乙基)乙酰胺盐酸盐 (I. Okada 等人,1970).

属性

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

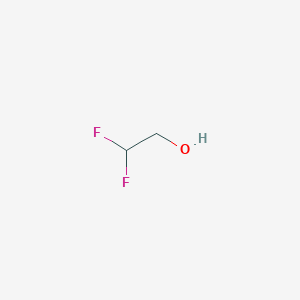

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-N-benzylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)